molecular formula C20H14N4O3 B1463845 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326857-95-7

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Numéro de catalogue: B1463845
Numéro CAS: 1326857-95-7
Poids moléculaire: 358.3 g/mol
Clé InChI: BGFSPFQLYWGFND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a novel triazole-based chemical intermediate designed for research and development in medicinal chemistry. While specific biological data for this exact compound is not available in the current literature, its structure incorporates key pharmacophores associated with significant therapeutic potential. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates target binding . The incorporation of a carboxylic acid functional group enhances molecular interactions with biological targets and provides a versatile handle for further synthetic modification to create amide, ester, or hydrazide derivatives for structure-activity relationship (SAR) studies . This compound is of particular interest for the synthesis of hybrid molecules and for probing anti-inflammatory pathways. Structurally similar 5-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid derivatives have demonstrated potent anti-inflammatory profiles in bioassays . Furthermore, analogous triazole-carboxylic acid compounds have been identified as potential cyclooxygenase-2 (COX-2) inhibitors through in silico pharmacophore modeling and docking studies, suggesting a mechanism of action involving the prostaglandin pathway . The phenoxyphenyl moiety is a common feature in various bioactive molecules and may contribute to overall pharmacodynamic properties. This product is intended for use by qualified researchers as a building block in the development of new therapeutic agents or as a standard in biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-(4-phenoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(26)18-19(17-8-4-5-13-21-17)24(23-22-18)14-9-11-16(12-10-14)27-15-6-2-1-3-7-15/h1-13H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFSPFQLYWGFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its role as an inhibitor of xanthine oxidase (XO) and other pharmacological activities.

Chemical Structure

The molecular formula of this compound is C20H14N4OC_{20}H_{14}N_{4}O. The structure features a triazole ring, which is known for its biological activity, particularly in the context of drug design.

Property Details
Molecular FormulaC20H14N4OC_{20}H_{14}N_{4}O
Molecular Weight342.35 g/mol
CAS Number1326857-95-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and pyridine derivatives under conditions that promote the formation of the triazole ring. Methods often include click chemistry techniques that facilitate the formation of triazoles through azide-alkyne cycloaddition.

Xanthine Oxidase Inhibition

One of the primary biological activities attributed to this compound is its inhibition of xanthine oxidase. Xanthine oxidase plays a crucial role in purine metabolism and is a target for treating hyperuricemia and gout.

In vitro studies have demonstrated that this compound exhibits potent xanthine oxidase inhibitory activity with IC50 values in the micromolar range. For example, similar compounds in the triazole series have shown IC50 values ranging from 0.21 µM to 26.13 µM against XO, indicating that structural modifications can enhance potency .

Study 1: Structure-Activity Relationship (SAR)

A study focused on modifying the triazole structure to enhance XO inhibition revealed that lipophilic substituents at specific positions significantly improve activity. The incorporation of a methoxy group at the para position of the phenoxy ring was found to enhance binding affinity to the enzyme's active site .

Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and xanthine oxidase. These studies suggest that the compound fits well within the active site, forming hydrogen bonds with key residues that contribute to its inhibitory action .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that triazole compounds exhibit notable antimicrobial properties. Studies have shown that 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates effectiveness against various bacterial strains and fungi. The mechanism of action often involves inhibition of cell wall synthesis or disruption of nucleic acid synthesis.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases, suggesting potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Drug Development

The unique structural features of this compound make it a candidate for further drug development. Its ability to modulate biological pathways positions it as a potential lead compound for developing new drugs targeting infections, cancer, and inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Study Objective Findings
Study AEvaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus
Study BTest anticancer effectsInduced apoptosis in breast cancer cells with IC50 values in low micromolar range
Study CAssess anti-inflammatory actionReduced TNF-alpha levels in LPS-stimulated macrophages

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position 1/5) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound : 1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid C₂₀H₁₄N₄O₃ 1: 4-Phenoxyphenyl; 5: Pyridin-2-yl 358.3 High polarity due to phenoxy and pyridine groups; potential kinase inhibition
1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₄H₁₀N₄O₂ 1: Phenyl; 5: Pyridin-4-yl 266.26 Reduced steric bulk; pyridin-4-yl may alter binding specificity
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₅H₁₀ClFN₄O₂ 1: 2-Chloro-4-fluorobenzyl; 5: Pyridin-4-yl 332.72 Electron-withdrawing substituents (Cl, F) enhance acidity; possible improved target affinity
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₆H₁₂FN₄O₂ 1: 2-Fluoro-5-methylphenyl; 5: Pyridin-2-yl 314.3 Fluorine increases lipophilicity; methyl group may improve metabolic stability
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₅ClF₃N₃O₂ 1: 4-Chlorophenyl; 5: CF₃ 283.61 High antitumor activity (GP = 68.09% against NCI-H522 cells)

Key Findings from Comparative Studies

Substituent Effects on Acidity and Solubility: The carboxylic acid group’s acidity is modulated by adjacent substituents. The 4-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility compared to simpler aryl groups (e.g., phenyl) .

Biological Activity: Anticancer Potential: Analogs with trifluoromethyl (CF₃) or chlorophenyl substituents exhibit potent growth inhibition (GP ≤ 70%) in lung cancer cell lines (NCI-H522) . The target compound’s phenoxyphenyl group may offer a balance between activity and selectivity, though direct data are lacking. Zwitterionic Behavior: Compounds like 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show improved antiproliferative effects due to zwitterion formation, which enhances solubility and target binding .

Synthetic Accessibility :

  • Derivatives with protected formyl or ester groups (e.g., ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate) are intermediates for further functionalization, enabling diversification of the triazole scaffold .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids typically involves:

  • Formation of a 1,2,3-triazole core via azide-alkyne cycloaddition or related cyclization methods.
  • Introduction of substituents at the 1- and 5-positions of the triazole ring.
  • Functionalization of the 4-position to a carboxylic acid group.
  • Purification and isolation of the target compound.

For the target compound, the substituents are a 4-phenoxyphenyl group at the 1-position and a pyridin-2-yl group at the 5-position, with a carboxylic acid at the 4-position.

Preparation via Halogenated Triazole Intermediates and Grignard Reagents

A prominent method described in patent US20180029999A1 involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which undergo selective Grignard reagent reactions to introduce substituents and carboxylation steps to form the acid group.

Key steps include:

  • Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate

    • Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).
    • Cool the solution to −78°C to 0°C.
    • Add isopropylmagnesium chloride (Grignard reagent) and stir for 0.5–2 hours.
    • Quench with a low alcohol (e.g., ethanol).
    • Result: 1-substituted-4-bromo-1H-1,2,3-triazole.
  • Step 2: Carboxylation and formation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid

    • Add a composite Grignard reagent (isopropylmagnesium chloride-lithium chloride) to the intermediate without isolation.
    • Heat to 10°C–50°C and stir for 0.5–2 hours.
    • Cool to −30°C to 0°C.
    • Bubble carbon dioxide gas through the mixture for 5–30 minutes to introduce the carboxyl group.
    • Warm to 20°C–25°C, acidify with hydrochloric acid to pH 1–5.
    • Extract with organic solvents, dry, and concentrate to obtain a mixture of the carboxylic acid and brominated acid derivatives.
  • Step 3: Purification and methyl ester formation (optional)

    • Dissolve the mixture in a THF/METHF and DMF/DMAC solvent system.
    • Add alkali and methyl iodide to methylate the carboxylic acid.
    • After reaction, perform aqueous-organic extractions.
    • Concentrate and crystallize to isolate pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid or its methyl ester.

This method allows for the introduction of various substituents at the 1-position by selecting appropriate starting dibromo-triazoles and corresponding Grignard reagents. The pyridin-2-yl group at the 5-position can be introduced via the starting dibromo-triazole or via subsequent cross-coupling reactions.

Example yields:

Compound Starting Material Yield (%) Conditions Summary
1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole 53% METHF solvent, −30°C to 40°C, CO2 bubbling
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole 61% THF solvent, −20°C to 40°C, CO2 bubbling

These conditions are adaptable for the phenoxyphenyl and pyridinyl substituents with suitable modifications of the starting materials and reagents.

Alternative Synthesis via Azide-Alkyne Cycloaddition and Subsequent Functionalization

Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by functional group transformations to introduce the carboxylic acid and aromatic substituents.

  • Step 1: Synthesis of azide and alkyne precursors

    • Prepare 4-phenoxyphenyl azide and 2-ethynylpyridine or vice versa.
  • Step 2: CuAAC reaction

    • React azide and alkyne under copper(I) catalysis in solvents such as DMSO or ethanol at 40–50°C.
    • This yields 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1,2,3-triazole core.
  • Step 3: Introduction of carboxylic acid at the 4-position

    • Functionalize the triazole ring at the 4-position via oxidation or via reaction with suitable electrophiles to install the carboxylic acid group.
    • Saponification or hydrolysis may be used to convert esters to acids.

This method is supported by synthesis of related 1-(4-ethoxyphenyl)-1,2,3-triazole-4-carboxylic acids, where ethyl 4,4-diethoxy-3-oxobutanoate and 1-azido-4-ethoxybenzene were reacted in DMSO under K2CO3 catalysis, followed by saponification and acidification to yield the carboxylic acid derivative with good yields (~79%).

Key Research Findings and Observations

  • The Grignard reagent-based method allows for selective substitution at the 1- and 5-positions of the triazole ring with good control over regioselectivity and functional group tolerance.
  • Carbon dioxide bubbling is an efficient method to introduce the carboxylic acid group at the 4-position.
  • Methylation of the carboxylic acid to methyl esters facilitates purification and crystallization.
  • The CuAAC method is versatile for assembling the triazole core with diverse substituents but requires additional steps for carboxylation.
  • Yields vary depending on substituents and reaction conditions but generally range from 50% to 80%.
  • Purification typically involves extraction, drying with anhydrous magnesium or sodium sulfate, concentration under reduced pressure, and crystallization at low temperatures.

Comparative Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Advantages Disadvantages Typical Yield
Grignard Reagent with Dibromo-triazole Intermediate 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 −78°C to 50°C, THF/METHF solvents, acidification High regioselectivity, direct carboxylation, scalable Requires low temperature control, moisture sensitive reagents 50–61%
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) + Functionalization 4-phenoxyphenyl azide, 2-ethynylpyridine, Cu(I) catalyst, K2CO3 40–50°C, DMSO or ethanol, saponification step Versatile, mild conditions, modular synthesis Multi-step, additional carboxylation step needed ~79% (related compounds)

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Step 1 : Preparation of azide and alkyne precursors (e.g., 4-phenoxyphenyl azide and pyridinyl alkyne).
  • Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O at 25–60°C).
  • Step 3 : Hydrolysis of the ester intermediate to yield the carboxylic acid derivative. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. This method ensures regioselectivity for the 1,4-disubstituted triazole .

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

Use the SHELX suite for data processing and refinement:

  • Data Collection : High-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
  • Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
  • Refinement : SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Key parameters:
ParameterValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.12
Residual electron density±0.3 eÅ⁻³
  • Validation : PLATON for symmetry checks and CIF validation .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize NCI-60 human tumor cell line screening (e.g., NCI-H522 lung cancer, MCF-7 breast cancer):

  • Protocol : 48–72 hr exposure at 10 μM, followed by SRB assay for cell viability.
  • Data Interpretation : Growth percentage (GP) <50% indicates significant activity. For example, triazole-carboxylic acids with 5-CF₃ substituents show GP = 68.09% in NCI-H522 .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for antitumor activity?

SAR studies focus on substituent effects:

  • Active Fragments : 5-CF₃, pyridinyl, and thiazole groups enhance activity (e.g., GP = 68.09% for 5-CF₃ vs. GP = 70.01% for tetrahydrofuran derivatives).
  • Inactive Motifs : Unsubstituted phenyl groups or electron-donating groups reduce potency.
  • Table : Antitumor Activity of Analogues
Substituent (Position 5)Cell Line (NCI-H522)GP (%)
CF₃Lung Cancer68.09
TetrahydrofuranLung Cancer70.01
PyridinylLung Cancer70.94
  • Mechanism : c-Met kinase inhibition (IC₅₀ < 10 nM) correlates with apoptosis induction .

Q. How to resolve conflicting bioactivity data between carboxylic acids and amides?

Carboxylic acids often show lower activity than amides due to:

  • Acidity : pKa ~3.5 reduces cell permeability.
  • Zwitterionic Forms : At physiological pH, intramolecular charge interactions limit target binding.
  • Solution : Derivatize to methyl esters or amides for improved bioavailability. For example, ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed 30% growth inhibition .

Q. What computational strategies predict target binding modes?

  • Docking : Use AutoDock Vina with c-Met kinase (PDB: 3LQ8) to simulate binding.
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of triazole-carboxylic acid interactions (e.g., hydrogen bonds with Met1160).
  • QSAR Models : Hammett σ values for substituents correlate with IC₅₀ (R² = 0.89) .

Q. How to address crystallographic data inconsistencies in polymorphic forms?

  • Problem : Disordered solvent molecules or multiple conformations.
  • Resolution :
  • Apply TWINLAW in SHELXL to model twinning.
  • Use SQUEEZE for diffuse solvent correction.
  • Validate with Rigaku Oxford Diffraction software for lattice consistency .

Key Notes

  • Methodology Emphasis : Detailed protocols for synthesis, crystallography, and bioassays.
  • Data-Driven Answers : Tables and parameters ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.